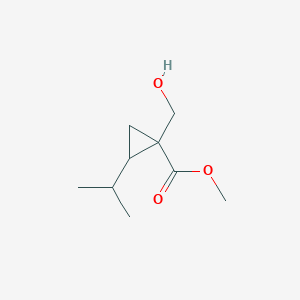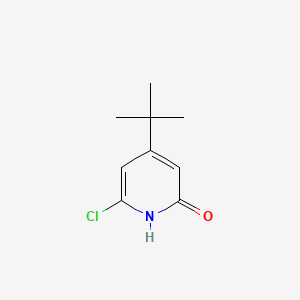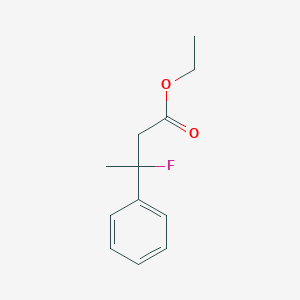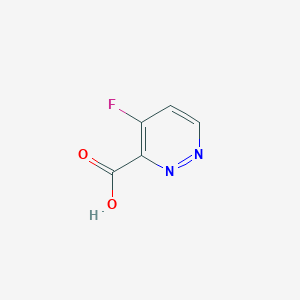
4-Fluoropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropyridazine-3-carboxylic acid is a fluorinated heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridazine-3-carboxylic acid typically involves the fluorination of pyridazine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group (e.g., nitro or halogen) on the pyridazine ring. This can be achieved using reagents like potassium fluoride (KF) or tetra-n-butylammonium fluoride (Bu4NF) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps like halogenation, nitration, and subsequent fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to alcohols.
Cyclization: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like KF, Bu4NF, and other fluoride sources.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various fluorinated derivatives, esters, alcohols, and complex heterocycles .
Applications De Recherche Scientifique
4-Fluoropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-fluoropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound without the fluorine atom.
Pyridazinone: A derivative with a carbonyl group at the 3-position.
Fluoropyridines: Compounds with fluorine atoms on the pyridine ring
Uniqueness: 4-Fluoropyridazine-3-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the pyridazine ring. This combination enhances its chemical stability, reactivity, and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C5H3FN2O2 |
|---|---|
Poids moléculaire |
142.09 g/mol |
Nom IUPAC |
4-fluoropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3FN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
Clé InChI |
ZLOKEPNSVLDTTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC(=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


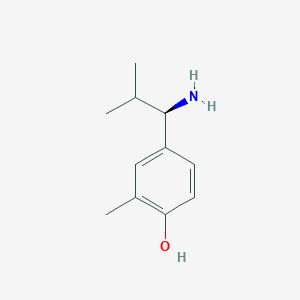
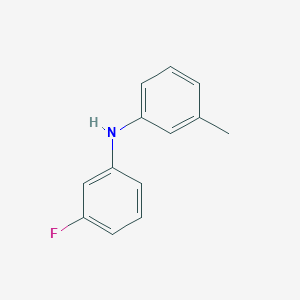
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
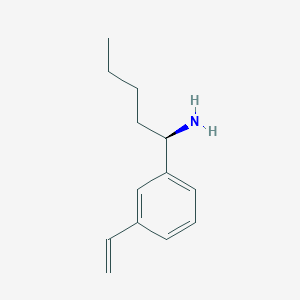
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

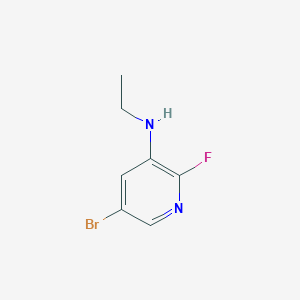
![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

